molecular formula C9H19ClN2O B1632543 4-(Piperidin-4-yl)morpholine hydrochloride

4-(Piperidin-4-yl)morpholine hydrochloride

Cat. No.: B1632543
M. Wt: 206.71 g/mol
InChI Key: DBCKOLMGKUHNCO-UHFFFAOYSA-N
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Description

4-(Piperidin-4-yl)morpholine hydrochloride is a useful research compound. Its molecular formula is C9H19ClN2O and its molecular weight is 206.71 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H19ClN2O

Molecular Weight

206.71 g/mol

IUPAC Name

4-piperidin-4-ylmorpholine;hydrochloride

InChI

InChI=1S/C9H18N2O.ClH/c1-3-10-4-2-9(1)11-5-7-12-8-6-11;/h9-10H,1-8H2;1H

InChI Key

DBCKOLMGKUHNCO-UHFFFAOYSA-N

SMILES

C1CNCCC1N2CCOCC2.Cl

Canonical SMILES

C1CNCCC1N2CCOCC2.Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Hydrogen chloride was bubbled through an ice-cooled solution of tert-butyl 4-(4-morpholinyl)-1-piperidinecarboxylate (J.O.C. 1990; 55(8); 2552) (6.5 g, 24 mmol) in dichloromethane (100 ml), and the solution then stirred at 0° C. for 2 hours. The reaction was degassed under nitrogen, allowed to warm to room temperature, and evaporated under reduced pressure to afford the title compound as a white solid, 5.91 g.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

30.00 kg (90.01 mol) 4-[1-(phenylmethyl)-4-piperidinyl]-morpholine-dihydrochloride (M) were dissolved in 67.5 L methanol and 20.0 L water. Then the mixture was hydrogenated at a pressure of 4 bar and an internal temperature of 50° C. in the presence of 1.80 kg palladium on charcoal until no further uptake of hydrogen could be detected. After the reaction had ended the catalyst was filtered off and washed with a mixture of 18.0 L methanol and 2.0 L water. The hydrogenation solution obtained was then transferred into a reactor and heated to 60° C. At 60° C. 540.0 L ethanol were metered in. The resulting suspension was cooled to 5° C. The product was centrifuged off and dried.
Name
4-[1-(phenylmethyl)-4-piperidinyl]-morpholine-dihydrochloride
Quantity
30 kg
Type
reactant
Reaction Step One
Quantity
67.5 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
540 L
Type
reactant
Reaction Step Three
Name
Quantity
20 L
Type
solvent
Reaction Step Four
Quantity
1.8 kg
Type
catalyst
Reaction Step Five

Synthesis routes and methods III

Procedure details

10.00 kg (58.74 mol) 4-(4-piperidinyl)-morpholine (N) were placed in 100.0 L ethanol and heated to 50° C. At 50° C., 12.15 kg (123.35 mol) conc. hydrochloric acid (37%) were metered in. The resulting suspension was cooled to 20° C. and stirred for 30 minutes at 20° C. The product was centrifuged off and dried.
Quantity
10 kg
Type
reactant
Reaction Step One
Quantity
12.15 kg
Type
reactant
Reaction Step Two
Quantity
100 L
Type
solvent
Reaction Step Three

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